2-Bromopyridine hydrobromide

概要

説明

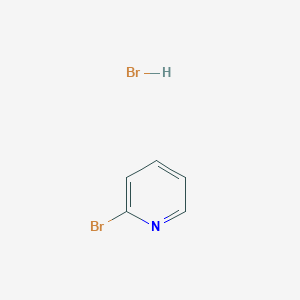

2-Bromopyridine is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . It is an aryl bromide and isomer of bromopyridine with the formula BrC5H4N . It is a colorless liquid and has a light yellow oily or dark red appearance .

Synthesis Analysis

2-Bromopyridine can be synthesized from 2-aminopyridine via diazotization followed by bromination . In industrial production, hydrobromic acid (over 48%) is first cooled to below 0°C, 2-aminopyridine is slowly added, and then liquid bromine is added dropwise in a salt bath under freezing .

Molecular Structure Analysis

The molecular formula of 2-Bromopyridine is C5H4BrN . Its molecular weight is 158.00 . The structure of 2-Bromopyridine can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

2-Bromopyridine can be used as a building block in the formation of C−N bond by various cross-coupling reactions . It can also be used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium . It can be used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Physical And Chemical Properties Analysis

2-Bromopyridine is a liquid with a refractive index of n20/D 1.572 (lit.) . It has a boiling point of 192-194 °C (lit.) and a density of 1.657 g/mL at 25 °C (lit.) .

科学的研究の応用

1. Reactivity and Derivative Formation

2-Bromopyridine hydrobromide is used in various chemical reactions to form different derivatives of pyridine. For instance, it undergoes acid hydrolysis with different acids like sulphuric acid or acetic acid to form compounds such as 2-Hydroxy-6-bromopyridine (Wibaut, Haayman & Dijk, 2010). This process is crucial for the preparation of specific pyridine derivatives, highlighting its role in synthetic chemistry.

2. Electrocatalytic Applications

2-Bromopyridine hydrobromide plays a role in electrocatalytic reactions. An example is its use in the electrocatalytic carboxylation with CO2 in ionic liquids, leading to the formation of products like 6-aminonicotinic acid. This showcases its potential in green chemistry applications, especially in utilizing CO2 as a raw material (Feng, Huang, Liu & Wang, 2010).

3. Synthesis of Bioactive Compounds

It is a starting material in the synthesis of bioactive compounds. For example, reactions involving 2-bromopyridine derivatives can lead to the formation of aminopyridines, which are key structural cores in various medicinally important compounds (Bolliger, Oberholzer & Frech, 2011). This illustrates its significance in pharmaceutical research.

4. Structural and Mechanistic Studies

2-Bromopyridine hydrobromide is also essential in studying molecular structures and mechanisms in chemistry. Investigations into its reaction mechanisms, such as with potassium amide in liquid ammonia, provide valuable insights into the behavior of pyridine derivatives (Hertog, Boer, Streef, Vekemans & Zoest, 2010). These studies are fundamental in understanding broader chemical processes.

5. Development of Novel Synthetic Methods

Research involving 2-bromopyridine hydrobromide contributes to the development of newsynthetic methods and pathways. For instance, its reactions with phosphorus or under certain conditions can lead to the production of unique compounds like tris(2-pyridyl)phosphine, demonstrating its versatility in creating novel chemical entities (Trofimov, Artem’ev, Malysheva, Gusarova, Belogorlova, Korocheva, Gatilov & Mamatyuk, 2012). This is particularly important in the field of organometallic chemistry.

6. Exploration in Material Science

In material science, 2-bromopyridine hydrobromide serves as a precursor for the synthesis of compounds with potential applications in electronic and photonic devices. The ability to form complex molecules with distinct electronic properties underlines its utility in advanced material synthesis.

7. Analytical Chemistry Applications

The compound is also used in analytical chemistry for the structural analysis and characterization of pyridine derivatives. Techniques such as vibrational spectroscopy and molecular modeling are employed to understand the structural dynamics of these compounds, which is critical for developing new analytical methods (Kandasamy & Velraj, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromopyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN.BrH/c6-5-3-1-2-4-7-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCGLYYANKVUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634069 | |

| Record name | 2-Bromopyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyridine hydrobromide | |

CAS RN |

42981-41-9 | |

| Record name | NSC129710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-methylimidazo[1,2-C]pyrimidine](/img/structure/B3352142.png)

![3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3352168.png)